3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They have been found to interact with proteins such as ATF4 and NF-kB .
Mode of Action
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Result of Action
Related compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of 3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 3-[3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine
Uniqueness
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility in organic solvents and potentially improve its bioavailability in medicinal applications. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-7-3-2-6-11(12)13-16-14(19-17-13)10-5-4-8-15-9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWJMHVOAQPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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